![molecular formula C22H26N2 B12538675 1,4-Bis[(2-ethenylphenyl)methyl]piperazine CAS No. 142094-34-6](/img/structure/B12538675.png)
1,4-Bis[(2-ethenylphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2-ethenylphenyl)methyl]piperazine is a chemical compound with the molecular formula C22H26N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its unique structural features, which include two ethenylphenyl groups attached to the piperazine ring. These structural characteristics make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-ethenylphenyl)methyl]piperazine typically involves the reaction of piperazine with ethenylphenyl derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to protected piperazines . Deprotection of these piperazines with PhSH (thiophenol) followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-ethenylphenyl)methyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethenyl groups can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-Bis[(2-ethenylphenyl)methyl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-ethenylphenyl)methyl]piperazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(4-ethenylphenyl)methyl]piperazine
- 1,4-Bis[(2-vinylphenyl)methyl]piperazine
Comparison
1,4-Bis[(2-ethenylphenyl)methyl]piperazine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
142094-34-6 |
|---|---|
Molecular Formula |
C22H26N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,4-bis[(2-ethenylphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H26N2/c1-3-19-9-5-7-11-21(19)17-23-13-15-24(16-14-23)18-22-12-8-6-10-20(22)4-2/h3-12H,1-2,13-18H2 |
InChI Key |
KONWSGUVXOXUHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)
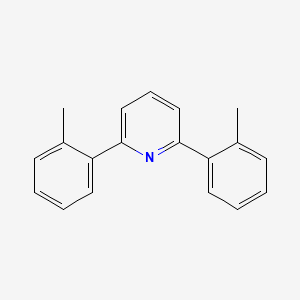
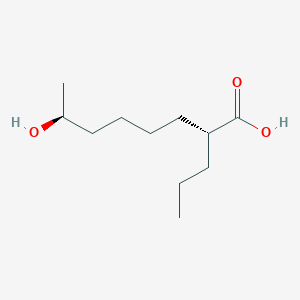

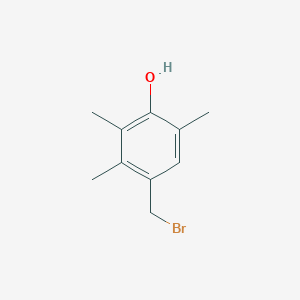
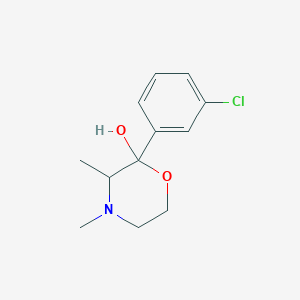
![11-Ethenyl-3,3-dimethyl-2,4-dioxaspiro[5.6]dodec-10-en-9-ol](/img/structure/B12538651.png)
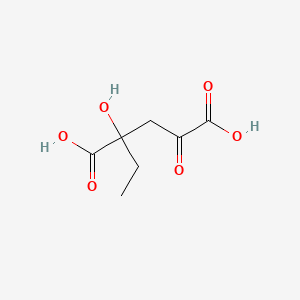
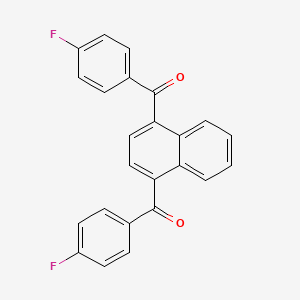
![N-[4-(3,3-Dimethyltriazan-1-ylidene)-5-methyl-4H-pyrazol-3-yl]benzamide](/img/structure/B12538682.png)
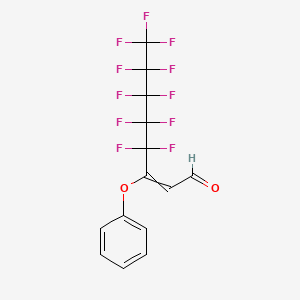
![1H-Indole-3-octadecanol, 4-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12538686.png)
![Magnesium chloride [2-(trifluoromethoxy)phenyl]methanide (1/1/1)](/img/structure/B12538693.png)
![1-Propanone, 3-[(1R)-3-hydroxy-1-phenylpropoxy]-1,3-diphenyl-](/img/structure/B12538700.png)
